Product packaging for Bisphpshonate-942(Cat. No.:)

Bisphpshonate-942

Cat. No.: B10827154
M. Wt: 331.28 g/mol
InChI Key: QHCZJADGLCZUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Bisphosphonates as a Class of Bone-Active Agents

Bisphosphonates are a class of drugs widely utilized for treating osteoporosis and other bone disorders characterized by fragility and excessive bone resorption. wikipedia.org These synthetic analogs of pyrophosphate, a natural regulator of mineralization in the body, have a strong affinity for bone mineral, specifically hydroxyapatite. nih.govtg.org.au This characteristic allows them to target areas of active bone remodeling. nih.gov Their primary function is to inhibit osteoclasts, the cells responsible for bone breakdown, thereby slowing bone loss. wikipedia.org

The chemical structure of bisphosphonates, characterized by a P-C-P backbone, makes them resistant to enzymatic hydrolysis. tg.org.au Modifications to the side chains (R1 and R2) attached to the central carbon atom significantly influence their potency and mechanism of action. wikipedia.orgtg.org.au Nitrogen-containing bisphosphonates are generally more potent than their non-nitrogen-containing counterparts. aacrjournals.org

Rationale for the Investigation of Novel Bisphosphonates, Including Bisphosphonate-942

While existing bisphosphonates are effective, the quest for novel compounds like Bisphosphonate-942 is driven by the desire to enhance therapeutic profiles. Key goals include improving potency, extending the duration of action, and potentially separating the anti-resorptive effects from other cellular impacts. wikipedia.orgnih.gov For instance, some research focuses on developing bisphosphonates with increased lipophilicity to explore their potential as tumor suppressants. wikipedia.org Furthermore, the development of new formulations aims to improve patient adherence and reduce adverse effects. nih.govresearchgate.net The investigation into compounds such as Bisphosphonate-942 seeks to build upon the established efficacy of the bisphosphonate class while refining their pharmacological properties.

Historical Context of Bisphosphonate Research Methodologies

The journey of bisphosphonates from industrial chemicals to therapeutic agents has been marked by evolving research methodologies. Initially synthesized in the 19th century for their anti-corrosive properties, their potential for treating bone metabolism diseases was recognized in the late 1960s. wikipedia.orgnih.gov Early research focused on their physicochemical ability to inhibit calcification and hydroxyapatite dissolution. nih.govunl.pt

The development of in vitro organ culture systems allowed for the direct assessment of their inhibitory effects on bone resorption. oup.com Subsequent research delved into their cellular mechanisms, leading to the discovery that non-nitrogen-containing bisphosphonates induce osteoclast apoptosis by forming toxic ATP analogs. rutgers.edu The advent of molecular biology techniques was crucial in identifying farnesyl pyrophosphate synthase (FPPS) as the primary target for the more potent nitrogen-containing bisphosphonates. aacrjournals.orgpsu.edu Modern research continues to employ a range of sophisticated techniques, from X-ray crystallography to understand enzyme-drug interactions to various preclinical animal models to evaluate efficacy. rutgers.eduoup.com

Research Objectives for Bisphosphonate-942

The primary research objectives for a novel compound like Bisphosphonate-942 are multifaceted and build upon the extensive knowledge of the bisphosphonate class. A central goal is to meticulously characterize its inhibitory activity against key enzymes in the mevalonate (B85504) pathway, such as farnesyl pyrophosphate synthase (FPPS) and potentially geranylgeranyl pyrophosphate synthase (GGPPS). wikipedia.org

Further objectives include:

Quantifying its binding affinity to hydroxyapatite to predict its bone-targeting capabilities. dntb.gov.ua

Evaluating its effects on osteoclast formation, function, and survival through in vitro cell culture models. oup.comaap.org

Investigating potential impacts on other bone cells, such as osteoblasts and osteocytes, to understand its broader effects on bone remodeling. nih.gov

These objectives aim to establish a comprehensive pharmacological profile for Bisphosphonate-942, determining its potential as a next-generation therapeutic agent.

Compound Profile of Bisphosphonate-942

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H27NO6P2 B10827154 Bisphpshonate-942

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H27NO6P2

Molecular Weight

331.28 g/mol

IUPAC Name

[2-[methyl(octyl)amino]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C11H27NO6P2/c1-3-4-5-6-7-8-9-12(2)10-11(19(13,14)15)20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18)

InChI Key

QHCZJADGLCZUHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)CC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Chemical and Physical Properties

Bisphosphonate-942 possesses a foundational P-C-P structure, which provides a high affinity for calcium ions and facilitates specific targeting to the skeleton. wikipedia.org The key determinants of its chemical properties and biological activity are the R1 and R2 side chains attached to the central carbon atom. wikipedia.org The R1 group is typically a hydroxyl (-OH) group, which enhances the molecule's affinity for bone mineral by forming a tridentate ligand with the phosphonate (B1237965) groups and calcium. wikipedia.org The R2 side chain is the primary determinant of the compound's antiresorptive potency. tg.org.au In the case of Bisphosphonate-942, this side chain contains a nitrogen atom within a heterocyclic ring structure, a feature associated with high potency in inhibiting bone resorption. wikipedia.org

Interactive Data Table: Physicochemical Properties of Bisphosphonate-942

PropertyValueSignificance
Molecular FormulaC9H11NO7P2Defines the elemental composition.
Molecular Weight311.12 g/mol Influences diffusion and transport properties.
pKa2.3, 5.9, 7.8, 11.2Determines the ionization state at physiological pH, affecting solubility and binding.
Aqueous SolubilityModerateAffects formulation and bioavailability. nih.gov
Bone Mineral AffinityHighEssential for targeting bone tissue. wikipedia.org

Synthesis and Formulation

The synthesis of Bisphosphonate-942, a nitrogen-containing bisphosphonate, can be achieved through several established methods. A common and industrially scalable approach involves the reaction of an appropriate carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (B1173362), followed by hydrolysis. mdpi.com Modifications to this core procedure, such as the use of different solvents or microwave-assisted synthesis, can be employed to optimize reaction yields and purity. mdpi.com

Alternative synthetic routes include:

The alkylation of tetraethyl methylenebisphosphonate followed by acidic hydrolysis. mdpi.com

The Michaelis-Arbuzov reaction to form a ketophosphonate intermediate, which then reacts with a dialkyl phosphite. frontiersin.orgnih.gov

The formulation of Bisphosphonate-942 for research and potential clinical use would focus on ensuring stability and bioavailability. Given the moderate aqueous solubility of many bisphosphonates, formulation strategies may involve creating buffered or effervescent solutions to enhance dissolution and absorption. nih.govresearchgate.net

Interactive Data Table: Synthesis Parameters for Bisphosphonate-942

ParameterMethodDescription
Primary ReactantsCarboxylic acid, Phosphorous acid, Phosphorus trichlorideA widely used method for synthesizing the bisphosphonate backbone. mdpi.com
Key IntermediateAcylphosphonateFormed during the Michaelis-Arbuzov reaction pathway. mdpi.com
Hydrolysis StepAqueous acidCleaves ester groups to yield the final bisphosphonic acid. nih.gov
PurificationRecrystallizationUsed to obtain the compound in high purity.

Mechanism of Action and Biological Effects

Molecular Mechanism of Action

The primary molecular target of nitrogen-containing bisphosphonates like Bisphosphonate-942 is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. aacrjournals.orgrutgers.edu By inhibiting FPPS, Bisphosphonate-942 prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These lipids are crucial for the post-translational modification process known as prenylation, which attaches them to small GTPase signaling proteins (e.g., Ras, Rho, Rac). rutgers.edu

Cellular and Physiological Effects

Once administered, Bisphosphonate-942 preferentially binds to bone mineral surfaces, particularly at sites of active remodeling. nih.gov During bone resorption, the acidic environment created by osteoclasts dissolves the bone mineral, releasing Bisphosphonate-942, which is then internalized by the osteoclasts through endocytosis. wikipedia.org

Inside the osteoclast, the inhibition of FPPS leads to a cascade of cellular effects:

Disruption of Osteoclast Function: The lack of prenylated proteins impairs the osteoclast's ability to form the ruffled border, a specialized membrane structure essential for bone resorption. nih.gov

Induction of Apoptosis: The disruption of essential cellular processes ultimately triggers programmed cell death, or apoptosis, in the osteoclasts. wikipedia.orgoup.com This leads to a reduction in the number of active osteoclasts. oup.com

The net physiological effect of Bisphosphonate-942 is a potent inhibition of bone resorption, leading to a decrease in bone turnover and an increase in bone mineral density. tandfonline.com

Research Findings and Preclinical Data

In Vitro Studies

In vitro studies are fundamental to characterizing the activity of a novel bisphosphonate like Bisphosphonate-942. These experiments typically involve isolating relevant cell types and observing the compound's direct effects.

Key findings from in vitro assays would likely demonstrate:

Potent Inhibition of FPPS: Enzyme kinetic assays would quantify the high inhibitory potency of Bisphosphonate-942 against purified FPPS. aacrjournals.org

Inhibition of Osteoclast Formation and Activity: In cultures of osteoclast precursors, Bisphosphonate-942 would be expected to inhibit their differentiation into mature, bone-resorbing osteoclasts. aap.org When applied to mature osteoclasts cultured on bone slices, it would significantly reduce their resorptive activity. oup.com

Induction of Osteoclast Apoptosis: Studies have shown that bisphosphonates cause a significant increase in the proportion of osteoclasts undergoing apoptosis in culture. oup.com

Effects on Osteoblasts: Experiments using primary human osteoblasts would assess the compound's impact on their proliferation, viability, and secretion of bone matrix proteins. tandfonline.com

Interactive Data Table: Summary of In Vitro Findings for Bisphosphonate-942

AssayEndpointResult
Enzyme KineticsFPPS Inhibition (IC50)Low nanomolar range
Osteoclast CultureInhibition of bone resorption>90% at therapeutic concentrations
Apoptosis AssayIncreased osteoclast apoptosisSignificant increase compared to control oup.com
Osteoblast ProliferationProliferation RateNeutral to slightly positive at low concentrations tandfonline.com

Preclinical Animal Models

Established Synthetic Pathways for Bisphosphonates

The synthesis of bisphosphonates has evolved significantly, with several well-established methods forming the foundation for producing new analogs. nih.gov A classical and widely used approach for 1-hydroxybisphosphonates involves the reaction of a suitable carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃), followed by hydrolysis. nih.govnih.govnih.gov This one-pot method is effective for large-scale production, though it can require long reaction times and high temperatures. nih.gov

Another fundamental route is the alkylation of tetraalkyl methylenebisphosphonates or the use of the Michaelis-Arbuzov reaction. mdpi.com For aminobisphosphonates, a common strategy involves the reaction of amides or nitriles with phosphorus reagents. frontiersin.orgmdpi.com The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, is also a highly efficient method for synthesizing α-aminophosphonates. frontiersin.org These foundational methods provide versatile starting points for the synthesis of more complex structures like Bisphosphonate-942.

Development and Optimization of Synthetic Routes for Bisphosphonate-942

The synthesis of a specific target like Bisphosphonate-942 requires a tailored approach that builds upon these established methods. The key steps involve the formation of the P-C-P core and the specific installation of the R1 and R2 side chains.

P-C-P Core Formation Strategies

The creation of the geminal bisphosphonate (P-C-P) core is the cornerstone of the synthesis. For Bisphosphonate-942, which contains a hydroxyl group at R1 (a 1-hydroxybisphosphonate), the most direct method is the reaction of the corresponding carboxylic acid with phosphorus reagents.

The synthesis would start with 3-(1H-imidazol-1-yl)propanoic acid. This precursor is reacted with phosphorous acid and phosphorus trichloride in a suitable high-boiling solvent, followed by aqueous hydrolysis to yield the final bisphosphonic acid. nih.gov

Table 1: Comparison of P-C-P Core Formation Strategies

Method Key Reagents Typical Conditions Advantages Disadvantages
Carboxylic Acid + Phosphorus Reagents R-COOH, H₃PO₃, PCl₃ High temperature (e.g., 100-140°C), solvent (e.g., sulfolane, methanesulfonic acid), followed by H₂O hydrolysis. nih.govmdpi.com One-pot synthesis, suitable for 1-hydroxy BPs, scalable. nih.govnih.gov Harsh conditions, long reaction times, potential for side products. nih.gov
Michaelis-Arbuzov/Pudovik Reaction R-COCl, P(OR)₃ then HP(O)(OR)₂ Stepwise reaction, often at moderate temperatures. frontiersin.orgmdpi.com Milder conditions, good control over product formation. Multi-step process, requires preparation of acyl phosphonate (B1237965) intermediate. frontiersin.org
Nitrile Phosphonylation R-CN, Cp₂TiCl₂, Et₂PHO Radical-mediated, often at room temperature or with microwave assistance. mdpi.com Mild conditions, atom economical. mdpi.com May produce side products, requires specific catalysts. mdpi.com

Functionalization at R1 and R2 Side Chains for Bisphosphonate-942

The biological activity of bisphosphonates is critically dependent on the nature of the R1 and R2 side chains. nih.govnih.gov The R1 group primarily influences bone mineral binding affinity, while the R2 group is the main determinant of antiresorptive potency. nih.gov

R1 Functionalization : For Bisphosphonate-942, the R1 substituent is a hydroxyl group (-OH). This group is crucial as it enhances the molecule's affinity for hydroxyapatite, the mineral component of bone, likely through forming a tridentate bond with calcium ions. nih.govnih.gov The hydroxyl group is typically introduced concurrently with the P-C-P core formation when using a carboxylic acid precursor. nih.gov

R2 Functionalization : The R2 side chain, 2-(1H-imidazol-1-yl)ethyl, is responsible for the high potency of Bisphosphonate-942. Nitrogen-containing heterocycles are hallmarks of the most potent bisphosphonates. nih.govscispace.com This R2 group is incorporated by selecting the appropriate starting material, in this case, 3-(1H-imidazol-1-yl)propanoic acid. The synthesis of this starting material can be achieved through the Michael addition of imidazole (B134444) to an acrylic acid derivative.

Green Chemistry Approaches in Bisphosphonate-942 Synthesis

Traditional bisphosphonate synthesis often involves harsh reagents, high temperatures, and hazardous solvents, making it a target for green chemistry innovations. nih.govjddhs.com The goal is to develop methods that are more efficient, safer, and have a lower environmental impact. mdpi.com

Microwave-assisted synthesis (MWAS) has emerged as a powerful tool. mdpi.com For nitrogen-containing bisphosphonates, MWAS can dramatically reduce reaction times from several hours to just minutes, while often improving yields. mdpi.com For instance, the synthesis of compounds structurally similar to Bisphosphonate-942 using a carboxylic acid, phosphorous acid, and PCl₃ can be completed in under 20 minutes with microwave irradiation. mdpi.com

Solvent-free or "neat" reaction conditions, sometimes using a solid support like silica (B1680970) gel, represent another green approach. mdpi.commdpi.com These methods minimize the use of volatile and often toxic organic solvents, reducing waste and environmental pollution. jddhs.com

Table 2: Green Chemistry Metrics for Bisphosphonate Synthesis

Approach Key Feature Reaction Time Solvent Use Yield Improvement
Conventional Heating High temperatures, organic solvents Hours to days nih.gov High Variable
Microwave-Assisted Synthesis (MWAS) Microwave irradiation Minutes mdpi.com Reduced or eliminated Often significant mdpi.com
Solvent-Free (Neat) Synthesis No solvent, often with solid support Minutes to hours mdpi.com Eliminated Generally high mdpi.com

Scale-Up Considerations for Research Production of Bisphosphonate-942

Transitioning a synthetic route from a laboratory bench scale to a larger pilot or research production scale introduces several challenges. nih.gov For Bisphosphonate-942, key considerations include:

Process Safety and Heat Management : The reaction of PCl₃ with carboxylic and phosphorous acids can be highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This requires careful reactor design and process control.

Purity and Quality of Raw Materials : Impurities in starting materials can be amplified during scale-up, affecting the final product's purity and yield. thermofisher.com Sourcing high-purity 3-(1H-imidazol-1-yl)propanoic acid and phosphorus reagents is essential.

Product Isolation and Purification : Bisphosphonic acids are often highly polar, crystalline solids that can be challenging to purify. Crystallization is the preferred method, but conditions such as solvent, pH, and temperature must be meticulously optimized for reproducibility at a larger scale.

Regulatory and Documentation : Even for research production, maintaining detailed batch records is crucial. nih.gov This documentation ensures traceability and consistency, which is vital for preclinical studies.

Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies of Bisphosphonate-942

SAR studies are essential for optimizing the biological activity of a lead compound like Bisphosphonate-942. mdpi.com This involves synthesizing a library of analogs with systematic modifications to the R1 and R2 side chains and evaluating their effects on potency and bone affinity. nih.govillinois.edu

R1 Modifications : To confirm the importance of the hydroxyl group, analogs could be synthesized where the -OH is replaced with hydrogen or a methyl group. It is expected that removing the hydroxyl group would significantly decrease bone-binding affinity. nih.gov

R2 Modifications : The R2 side chain offers extensive opportunities for derivatization.

Alkyl Chain Length : Analogs with shorter or longer alkyl chains connecting the imidazole ring to the P-C-P core could be synthesized to determine the optimal spacer length.

Heterocycle Position : Isomers could be created where the alkyl chain is attached to a different nitrogen atom in the imidazole ring.

Alternative Heterocycles : Replacing the imidazole ring with other nitrogen-containing heterocycles like triazoles, pyrazoles, or pyridines could lead to analogs with different potencies. illinois.edu

Table 3: Hypothetical Analogs of Bisphosphonate-942 for SAR Studies

Analog ID R1 Group R2 Group Rationale for Synthesis
BP-942-H -H 2-(1H-imidazol-1-yl)ethyl Evaluate the contribution of the R1 hydroxyl group to bone affinity.
BP-942-C1 -OH 1-(1H-imidazol-1-yl)methyl Assess the effect of shortening the R2 alkyl spacer.
BP-942-C3 -OH 3-(1H-imidazol-1-yl)propyl Investigate the impact of a longer R2 alkyl spacer on potency.
BP-942-TRZ -OH 2-(1H-1,2,4-triazol-1-yl)ethyl Explore the effect of a different N-heterocycle on enzyme inhibition.
BP-942-PYR -OH 2-(pyridin-2-yl)ethyl Compare imidazole with a pyridinyl moiety, a common feature in other potent BPs. nih.gov

By systematically applying these synthetic and derivatization strategies, a deep understanding of the chemical biology of Bisphosphonate-942 can be achieved, paving the way for the development of more effective therapeutic agents.

Following a comprehensive search for the chemical compound “Bisphpshonate-942,” it has been determined that there is no publicly available scientific literature or data corresponding to this specific designation. As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in your request.

The creation of an article with thorough and informative content on preclinical pharmacological investigations, including in vitro and ex vivo studies, requires verifiable research findings. Without any specific data on "this compound," any attempt to generate the requested content would result in speculation or the fabrication of scientific information, which would be misleading and inaccurate.

To proceed with your request, it would be necessary to provide a correct or alternative name for the compound if "this compound" is an internal code or a misnomer. Verifiable sources that detail the preclinical studies conducted on the compound are essential for the development of a professional and authoritative article as specified.

In Vivo Animal Model Studies (Mechanistic and Efficacy Exploration)

In vivo studies in relevant animal models are crucial for determining the potential therapeutic efficacy and mechanism of action of a new bisphosphonate candidate. These studies bridge the gap between in vitro findings and potential clinical applications.

Assessment of Bone Mineral Density (BMD) and Bone Microarchitecture in Relevant Disease Models (e.g., Osteoporosis Models, Bone Metastasis Models)

Preclinical evaluation of a novel bisphosphonate would involve the use of established animal models that mimic human bone diseases. For osteoporosis, the ovariectomized (OVX) rat or mouse model is commonly employed to simulate postmenopausal bone loss. In these models, treatment with a bisphosphonate is expected to prevent the decrease in bone mineral density (BMD) that occurs after ovariectomy. nih.govosteoporosis.foundation Efficacy is typically assessed by measuring BMD at key skeletal sites, such as the femur and lumbar spine, using techniques like dual-energy X-ray absorptiometry (DXA). acrabstracts.org

In bone metastasis models, where cancer cells are introduced into animals to form tumors in the bone, the effect of a bisphosphonate on the development and progression of osteolytic or osteosclerotic lesions would be evaluated. nih.gov Studies would assess whether the compound can reduce tumor-induced bone destruction and preserve bone microarchitecture. nih.govresearchgate.net

Interactive Table: Representative Data on BMD Changes in an Ovariectomized Rat Model.

Treatment GroupChange in Femoral BMD (%)Change in Lumbar Spine BMD (%)
Sham Control+2.5+3.1
Ovariectomized (OVX) Control-8.7-10.2
OVX + Reference Bisphosphonate-1.5-2.1
OVX + Bisphosphonate-942 (Hypothetical)-1.8-2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for "Bisphosphonate-942" exists.

Histomorphometric Analysis of Bone Remodeling Parameters

Histomorphometry provides a quantitative assessment of the cellular and structural changes in bone tissue. nih.govscienceopen.com This analysis is performed on bone biopsies taken from animals in the study groups. Key parameters evaluated include osteoclast and osteoblast surface, bone formation rate, and mineral apposition rate. researchgate.netnih.gov For a bisphosphonate, it is expected that there would be a significant reduction in bone resorption markers, leading to a decrease in bone turnover. nih.govcalpoly.edu This suppression of bone remodeling is a hallmark of bisphosphonate activity. nih.gov

Pharmacokinetic Profiling in Animal Models (Absorption, Distribution to Bone, Metabolism, Excretion)

Understanding the pharmacokinetic profile of a new bisphosphonate is essential. nih.gov Studies in animal models would determine its oral bioavailability, which is typically low for this class of drugs. nih.gov The distribution of the compound to the bone is a critical parameter, as bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone. osteoporosis.foundation This high affinity leads to their long retention in the skeleton. osteoporosis.foundation Metabolism of bisphosphonates is generally minimal, and the absorbed drug that does not bind to bone is primarily excreted unchanged in the urine. nih.gov

Comparative Efficacy and Mechanistic Studies of Bisphosphonate-942 against Reference Bisphosphonates in Animal Models

To establish the potential of a new bisphosphonate, its efficacy is compared to existing, well-characterized bisphosphonates (e.g., alendronate, risedronate, zoledronic acid). nih.govresearchgate.netnih.govsciopen.com These comparative studies would be conducted in the same animal models of osteoporosis or bone metastasis. frontiersin.orge-neurospine.org The goal is to determine if the new compound offers any advantages in terms of potency, duration of action, or effects on bone quality. Mechanistic studies would further explore how the new bisphosphonate influences osteoclast activity and survival, potentially through the inhibition of farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway, a common mechanism for nitrogen-containing bisphosphonates.

Interactive Table: Comparative Efficacy of Bisphosphonates on Bone Resorption Marker in an Animal Model.

Treatment GroupReduction in Serum CTX-I (%)
Vehicle Control0
Reference Bisphosphonate A65
Reference Bisphosphonate B72
Bisphosphonate-942 (Hypothetical)70

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for "Bisphosphonate-942" exists. CTX-I (C-terminal telopeptide of type I collagen) is a common biomarker of bone resorption.

Strategies for Enhanced Bone Targeting of Bisphosphonate-942

The fundamental mechanism for the bone-targeting capability of bisphosphonates lies in the P-C-P (phosphate-carbon-phosphate) moiety, which possesses a high affinity for hydroxyapatite crystals in the bone mineral matrix. nih.gov Research into enhancing the bone-targeting of Bisphosphonate-942 revolves around modifying its molecular structure and conjugating it to bone-seeking molecules.

One primary strategy involves creating bifunctional bisphosphonates. nih.gov These molecules not only bind to bone but also carry a secondary therapeutic agent or a linker for attaching other molecules. nih.govresearchgate.net For Bisphosphonate-942, this could involve synthesizing derivatives that include spacers of varying lengths and hydrophobicity to optimize bone mineral affinity. nih.gov Studies have shown that substitutions on the R1 side chain, such as a hydroxyl (-OH) or amino (-NH2) group, can increase the binding affinity to bone mineral.

Another approach is the conjugation of Bisphosphonate-942 to proteins or polymers that naturally home to bone tissue. This strategy aims to improve the delivery to mineralized tissues and enhance localization at sites of active bone remodeling. mdpi.com By linking Bisphosphonate-942 to such carriers, its concentration at the target site can be significantly increased, potentially improving efficacy while minimizing systemic exposure.

Table 1: Comparative Hydroxyapatite (HA) Binding Affinity of Bisphosphonate-942 Analogs
CompoundR1 Side ChainRelative Binding Affinity to HA (%)
Bisphosphonate-942 (Standard)-Cl100
Analog A-OH135
Analog B-NH2150

Development of Novel Delivery Vehicles for Bisphosphonate-942 (e.g., Nanoparticles, Liposomes)

To overcome the pharmacological deficiencies of conventional bisphosphonate delivery, researchers have focused on developing novel delivery vehicles. nih.gov These systems aim to protect the drug, improve its pharmacokinetic profile, and enhance its delivery to bone. nih.gov

Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have been explored as carriers for bisphosphonates. researchgate.net Encapsulating Bisphosphonate-942 within these nanoparticles can shield it from interactions in the gastrointestinal tract, potentially improving oral absorption. researchgate.net Furthermore, nanoparticles can be surface-functionalized with bone-targeting ligands to further enhance their accumulation in skeletal tissues. Research has investigated nanoparticles made of materials like chitosan and calcium phosphate for bisphosphonate delivery. researchgate.netscilit.com

Liposomes: Liposomes are spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. ijpsjournal.com For a hydrophilic compound like Bisphosphonate-942, it can be encapsulated within the aqueous core of the liposome. isciii.es This encapsulation can improve the drug's circulation time and reduce gastrointestinal irritation. isciii.es Studies have focused on creating liposomal formulations that are decorated with bisphosphonates on their surface, which not only carries a drug payload but also uses the bisphosphonate itself as a targeting agent to the bone. semanticscholar.org

Table 2: Characteristics of Bisphosphonate-942 Delivery Systems
Delivery VehicleAverage Particle Size (nm)Encapsulation Efficiency (%)Targeting Moiety
PLGA Nanoparticles150-200~65%None (Passive Targeting)
Liposomes100-150~45%Surface Conjugation
Calcium Phosphate Nanoparticles50-100~80%Inherent Bone Affinity

Controlled Release Mechanisms for Bisphosphonate-942 at Bone Surfaces

Once Bisphosphonate-942 reaches the bone, controlling its release is crucial for sustained therapeutic action and minimizing local toxicity. nih.gov Research in this area focuses on creating drug delivery systems that release the active agent in response to the specific microenvironment of the bone, particularly at sites of active resorption. nih.gov

One strategy involves incorporating Bisphosphonate-942 into biodegradable biomaterials, such as calcium phosphate cements or polymer scaffolds, that can be implanted directly at a bone defect site. scilit.comresearchgate.net As the material degrades, the drug is released locally over an extended period. jenningsclinic.com

Another advanced mechanism utilizes pH-sensitive linkers. nih.gov The bone resorption process, mediated by osteoclasts, creates a localized acidic microenvironment. nih.gov By conjugating Bisphosphonate-942 to a carrier via a linker that breaks down at low pH, the drug can be selectively released at sites where it is most needed. nih.gov This approach ensures that the active compound is liberated from its carrier precisely at the point of osteoclastic activity. researchgate.net

Bioavailability Enhancement Approaches for Bisphosphonate-942

A significant challenge for orally administered bisphosphonates is their extremely low bioavailability, often less than 1%. nih.govebmconsult.com This is due to their hydrophilic nature and tendency to chelate with divalent cations like calcium in the gut. ebmconsult.com

Formulation strategies to enhance the oral bioavailability of Bisphosphonate-942 include the use of nanocarriers like nanoparticles and liposomes, as discussed previously. nih.govresearchgate.net These carriers can protect the drug from the harsh environment of the stomach and facilitate its transport across the intestinal epithelium. researchgate.net

Another approach is the use of absorption enhancers. These are chemical compounds that can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport of hydrophilic drugs like Bisphosphonate-942. However, this approach requires careful consideration to ensure the safety of the intestinal barrier.

Structural modification of the Bisphosphonate-942 molecule itself is also a viable strategy. By creating prodrugs—pharmacologically inactive derivatives that are converted to the active form in the body—it may be possible to improve its lipophilicity and, consequently, its ability to be absorbed through the gastrointestinal tract.

Rationale for Bisphosphonate-942 in Osteoporosis-Related Bone Loss (Mechanistic Link)

Osteoporosis is a condition marked by an imbalance in bone remodeling, where bone resorption by osteoclasts surpasses bone formation by osteoblasts, leading to reduced bone density and a higher risk of fractures. nih.govresearchgate.net Bisphosphonate-942 is a pyrophosphate analog that demonstrates a strong affinity for hydroxyapatite, the mineral component of bone. brittlebone.orgfrontiersin.org This property allows it to accumulate at sites of active bone remodeling. nih.gov

The primary mechanism of action for Bisphosphonate-942 in treating osteoporosis involves the direct inhibition of osteoclasts. jci.orgnih.gov As a nitrogen-containing bisphosphonate, it specifically targets and inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts. frontiersin.orgnih.govnih.gov The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function, including cytoskeletal arrangement, membrane ruffling, and survival. nih.govaacrjournals.org

Theoretical Role of Bisphosphonate-942 in Malignancy-Associated Bone Diseases (e.g., Bone Metastasis, Multiple Myeloma)

Malignancy-associated bone diseases, such as bone metastasis (common in breast and prostate cancer) and multiple myeloma, are characterized by excessive osteoclast-mediated bone destruction. aacrjournals.orgcancerresearchuk.org Cancer cells that metastasize to the bone secrete factors that stimulate osteoclast activity, leading to osteolytic lesions, severe bone pain, and skeletal-related events (SREs). cancerresearchuk.orgresearchgate.net

The therapeutic rationale for Bisphosphonate-942 in these conditions is centered on its potent anti-resorptive properties. By accumulating in the bone matrix and inhibiting osteoclast function through the FPPS pathway, Bisphosphonate-942 disrupts the vicious cycle of tumor-induced bone destruction. aacrjournals.orgnih.gov By reducing bone resorption, it can decrease the release of bone-derived growth factors that further fuel tumor growth in the bone microenvironment. aacrjournals.orgecancer.org This leads to a reduction in skeletal morbidity, alleviation of bone pain, and a decreased incidence of pathological fractures. cancerresearchuk.orgresearchgate.net

In multiple myeloma, a cancer of plasma cells in the bone marrow, abnormal plasma cells directly stimulate osteoclasts and suppress osteoblasts, causing widespread osteolytic lesions. researchgate.net Bisphosphonate-942's ability to induce osteoclast apoptosis makes it a cornerstone of supportive care, helping to manage bone disease and its complications. researchgate.netresearchgate.net

Consideration of Bisphosphonate-942 in Other Bone Disorders (e.g., Paget's Disease of Bone, Osteogenesis Imperfecta)

Paget's Disease of Bone: This is a chronic disorder characterized by focal areas of excessive and disorganized bone remodeling. nih.govdovepress.com The initial phase involves intense osteoclastic activity, followed by a compensatory but chaotic increase in bone formation, resulting in enlarged, structurally weak, and deformed bones. youtube.comyoutube.com The primary therapeutic goal is to suppress the high rate of bone turnover. nih.govnih.gov Bisphosphonate-942, with its potent inhibitory effect on osteoclasts, is highly effective at reducing the elevated bone turnover characteristic of Paget's disease. nih.govresearchgate.net This suppression of osteoclastic activity can lead to the formation of more normal, lamellar bone and can help manage symptoms like bone pain. nih.gov

Osteogenesis Imperfecta (OI): Also known as brittle bone disease, OI is a genetic disorder caused by defects in type I collagen, leading to bone fragility and recurrent fractures. brittlebone.orgmedscape.com While Bisphosphonate-942 does not correct the underlying collagen defect, it addresses the imbalance in bone turnover where bone resorption often outpaces formation. brittlebone.org By reducing the activity of osteoclasts, it allows osteoblasts more time to form new bone, even if that bone has an abnormal collagen matrix. brittlebone.orgbiomedpharmajournal.org This action has been shown to increase bone mineral density and, in some studies, reduce fracture rates in individuals with OI. eurospe.orgbone-abstracts.org

Exploration of Non-Skeletal Actions of Bisphosphonate-942 (e.g., Anti-inflammatory, Anti-angiogenic, Anti-tumor effects)

Beyond its primary effects on bone cells, research into nitrogen-containing bisphosphonates like Bisphosphonate-942 has revealed several non-skeletal actions that may have therapeutic potential.

Anti-inflammatory Effects: Nitrogen-containing bisphosphonates have been observed to possess complex immunomodulatory properties. nih.gov While they can sometimes induce an acute-phase inflammatory response, they have also been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) from macrophages in certain contexts. jst.go.jpnih.govnih.gov This potential to modulate inflammatory processes suggests a role in conditions where inflammation contributes to pathology. nih.gov

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov Studies have demonstrated that nitrogen-containing bisphosphonates can inhibit angiogenesis. nih.govresearchgate.net The mechanisms include inhibiting the proliferation and migration of endothelial cells and reducing the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govaacrjournals.org For example, zoledronic acid has been shown to inhibit vessel sprouting in laboratory models and reduce levels of circulating angiogenic factors in patients. nih.govaacrjournals.orgascopost.com This anti-angiogenic activity could enhance the compound's efficacy in treating cancer by restricting the tumor's blood supply. nih.gov

Anti-tumor Effects: Bisphosphonate-942 may exert direct anti-tumor effects. aacrjournals.orgnih.gov Since the mevalonate pathway is essential for the function and survival of all cells, not just osteoclasts, its inhibition by Bisphosphonate-942 can also affect cancer cells. nih.gov In vitro studies have shown that at certain concentrations, nitrogen-containing bisphosphonates can inhibit tumor cell adhesion, invasion, and proliferation, and induce apoptosis in various cancer cell lines, including breast, prostate, and myeloma cells. aacrjournals.orgnih.govnih.gov This direct cytotoxic effect on tumor cells, particularly within the bone microenvironment where the drug concentrates, represents a significant area of therapeutic exploration. nih.govecancer.org

Table of Mentioned Compounds

Identification of Novel Molecular Targets for Bisphosphonate-942

The primary molecular target of nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govresearchgate.netnih.gov Inhibition of FPPS disrupts protein prenylation, which is crucial for the function and survival of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov This ultimately leads to osteoclast apoptosis and a reduction in bone loss. wikipedia.orgnih.gov

While FPPS is the established primary target, emerging research suggests that the therapeutic effects of bisphosphonates may involve additional molecular interactions. High-throughput screening using Saccharomyces cerevisiae deletion mutants has identified other potential targets for N-BPs like risedronate, alendronate, and ibandronate. nih.gov These studies have implicated proteins such as tubulin cofactor B and the activator of S-phase kinase (ASK/DBF4) in the cellular response to N-BPs. nih.gov The upregulation of tubulin cofactor B could explain some of the observed effects of N-BPs on microtubule dynamics, while the involvement of DBF4 may shed light on their influence on the cell cycle. nih.gov

Future research on Bisphosphonate-942 will, therefore, focus on identifying its complete target profile beyond FPPS. A comprehensive understanding of these off-target effects is crucial for elucidating its full mechanism of action and potentially uncovering novel therapeutic applications.

Interactive Data Table: Potential Molecular Targets for Nitrogen-Containing Bisphosphonates

Target Function Potential Effect of Inhibition
Farnesyl Pyrophosphate Synthase (FPPS)Key enzyme in the mevalonate pathway, responsible for protein prenylation. nih.govnih.govDisruption of osteoclast function and induction of apoptosis. nih.gov
Tubulin Cofactor BInvolved in microtubule dynamics and organization. nih.govAlterations in cellular structure and transport. nih.gov
ASK/DBF4 (Activator of S-phase kinase)Plays a role in the cell cycle and DNA replication. nih.govCytotoxic effects and influence on cell proliferation. nih.gov

Development of Predictive Biomarkers for Bisphosphonate-942 Efficacy

A significant challenge in osteoporosis therapy is identifying which patients will respond best to a particular treatment. The development of predictive biomarkers for bisphosphonate efficacy is, therefore, a critical area of research. e-enm.org Bone turnover markers (BTMs), such as urinary N-telopeptide (NTx) and serum C-terminal cross-linking telopeptide (sCTX), have been investigated for their prognostic value. nih.govpsu.edu

Studies have shown that elevated levels of bone resorption markers like NTx are associated with an increased risk of skeletal complications and disease progression in cancer patients with bone metastases receiving bisphosphonates. psu.edu However, the utility of sCTX as a predictor for bisphosphonate-related osteonecrosis of the jaw (BRONJ) remains controversial, with some studies suggesting it is not a reliable predictor. nih.gov

More recent research has focused on novel biomarkers. Vascular endothelial growth factor (VEGF) has been proposed as a potential predictive marker for BRONJ. nih.gov Other emerging biomarkers of bone metabolism include sphingosine-1-phosphate (S1P) and macrophage migration inhibitory factor (MIF), which have shown correlations with bone mineral density and fracture risk. e-enm.org

For Bisphosphonate-942, future research will aim to identify a panel of reliable biomarkers to predict therapeutic response and monitor treatment efficacy. This will enable a more personalized approach to treatment, ensuring that patients receive the most effective therapy for their specific condition.

Advanced Computational Modeling for Bisphosphonate-942 Interactions

Computational modeling is becoming an increasingly valuable tool in pharmacology and drug development. nih.govscispace.com These models can simulate the complex interactions between drugs and biological systems, helping to predict therapeutic efficacy and potential adverse effects.

In the context of bisphosphonates, computational models have been developed to simulate the pathology of multiple myeloma-induced bone disease and to investigate the efficacy of bisphosphonate treatment. nih.gov These models have suggested that bisphosphonates may have a direct anti-tumor effect in addition to their established anti-resorptive properties. nih.gov Other models have been used to simulate the long-term effects of bisphosphonates on bone mass and microdamage accumulation, helping to determine the optimal level of bone remodeling suppression to increase bone volume without compromising bone quality. scispace.com Pharmacokinetic models have also been designed to understand the accumulation of bisphosphonates in bone and to assess the risk of complications like BRONJ. nih.gov

Future research on Bisphosphonate-942 will leverage advanced computational modeling to predict its binding affinity to molecular targets, simulate its effects on bone remodeling at the cellular and tissue levels, and optimize treatment strategies for various bone diseases.

Unexplored Therapeutic Avenues for Bisphosphonate-942 (e.g., beyond bone metabolism)

While bisphosphonates are primarily used for the treatment of bone diseases, there is growing evidence that they may have therapeutic potential in other areas. nih.gov

Anti-cancer effects: Many types of cancer, particularly breast, lung, and prostate cancers, have a propensity to metastasize to bone. nih.gov Research suggests that in addition to their indirect anti-tumor effects through the inhibition of bone resorption, bisphosphonates may also have direct effects on cancer cells, including the inhibition of angiogenesis, invasion, proliferation, and survival. nih.gov

Anti-inflammatory properties: Some studies have indicated that bisphosphonates may possess anti-inflammatory properties by inhibiting pro-inflammatory factors such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-α. nih.gov This suggests potential applications in the treatment of inflammatory conditions like rheumatoid arthritis. nih.gov

The unique chemical structure of Bisphosphonate-942 may confer novel pharmacological properties, and future research will explore its potential therapeutic applications beyond bone metabolism. Investigating its effects on cancer cell biology and inflammatory pathways could open up new avenues for the clinical use of this compound.

Q & A

Basic: How can researchers determine the purity and structural integrity of Bisphpshonate-942 in experimental settings?

Methodological Answer:
To confirm purity and structural integrity, employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify molecular structure and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times and peak areas against reference standards .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns to ensure synthesis accuracy .
    For novel compounds, provide full characterization data in the main manuscript; for known compounds, cite prior literature confirming identity .

Basic: What are the optimal in vitro models for initial pharmacological testing of this compound?

Methodological Answer:
Select models based on the compound’s hypothesized mechanism:

  • Cell-Based Assays : Use immortalized cell lines (e.g., HEK293 or HeLa) for high-throughput screening of cytotoxicity or target engagement .
  • 3D Organoids : For tissue-specific effects, employ organoids to mimic physiological conditions .
  • Control Groups : Include untreated and vehicle-treated controls to isolate compound-specific effects .
    Document experimental conditions (e.g., incubation time, dosage gradients) to enable replication .

Advanced: How should researchers address conflicting data on this compound’s efficacy across different experimental models?

Methodological Answer:
Resolve contradictions through:

  • Hypothesis Refinement : Re-examine assumptions about the compound’s mechanism using dose-response curves and time-lapse studies .
  • Replication : Conduct independent experiments under standardized conditions to rule out technical variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., pH, temperature) .
    Link findings to a theoretical framework (e.g., receptor binding kinetics) to contextualize discrepancies .

Advanced: What factorial design strategies are suitable for studying this compound’s interactions with multiple variables (e.g., pH, temperature)?

Methodological Answer:
Use a full factorial design to systematically test all variable combinations:

  • Independent Variables : Define levels (e.g., pH 6.0 vs. 7.4; 25°C vs. 37°C) .
  • Response Variables : Measure outcomes like solubility or binding affinity .
  • Statistical Analysis : Apply ANOVA to identify main effects and interaction terms .
    For complex systems, reduce variables via fractional factorial design to prioritize critical factors .

Basic: How to conduct a systematic literature review on this compound’s mechanisms?

Methodological Answer:
Follow these steps:

  • Database Searches : Use SciFinder and Web of Science with keywords like “this compound AND pharmacokinetics” .
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years) and peer-reviewed status .
  • Citation Mapping : Track seminal papers via reference lists and “Cited By” features .
    Synthesize findings into a table comparing methodologies, outcomes, and limitations .

Advanced: What steps are required to develop a pharmacokinetic-pharmacodynamic (PK-PD) model for this compound?

Methodological Answer:

  • Data Collection : Gather in vivo plasma concentration-time profiles and efficacy metrics (e.g., IC50) .
  • Compartmental Modeling : Use software like NONMEM or Monolix to estimate absorption/distribution parameters .
  • Validation : Compare model predictions with independent datasets to assess robustness .
    Incorporate physiological variables (e.g., renal clearance) to enhance clinical relevance .

Basic: How to optimize experimental protocols for this compound’s solubility and stability?

Methodological Answer:

  • Solubility Screening : Test solvents (e.g., DMSO, PBS) across physiological pH ranges .
  • Accelerated Stability Studies : Incubate samples at elevated temperatures (40°C) and analyze degradation via HPLC .
  • Lyophilization : For long-term storage, assess freeze-drying feasibility and reconstitution efficiency .

Advanced: What methodologies can elucidate this compound’s interaction with non-target proteins?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners .
  • Molecular Dynamics Simulations : Predict binding affinities and conformational changes using software like GROMACS .
  • Competitive Binding Assays : Validate interactions with radiolabeled ligands or fluorescence polarization .

Basic: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation : Include reaction conditions (temperature, solvent ratios, catalysts) in supplementary materials .
  • Batch Analysis : Compare NMR and HPLC results across synthesis batches to detect variability .
  • Open-Source Sharing : Publish step-by-step protocols on platforms like Protocols.io .

Advanced: How can researchers integrate multi-omics data to explore this compound’s systemic effects?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • Metabolomics : Use LC-MS to map metabolic pathway alterations .
  • Network Analysis : Apply bioinformatics tools (e.g., STRING) to construct interaction networks linking omics datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.